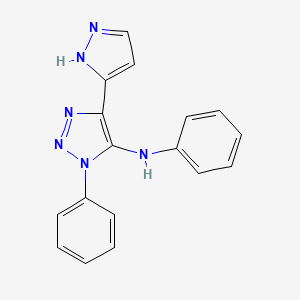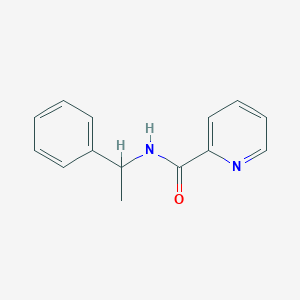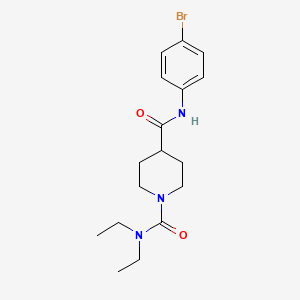![molecular formula C29H26N2O4 B5917551 N'-[2-(benzyloxy)benzylidene]-2-[4-(benzyloxy)phenoxy]acetohydrazide](/img/structure/B5917551.png)
N'-[2-(benzyloxy)benzylidene]-2-[4-(benzyloxy)phenoxy]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzyloxy)benzylidene]-2-[4-(benzyloxy)phenoxy]acetohydrazide, also known as BBPAH, is a compound that belongs to the family of hydrazides. It is a synthetic compound that has been extensively studied for its potential applications in various fields of science.
Aplicaciones Científicas De Investigación
N'-[2-(benzyloxy)benzylidene]-2-[4-(benzyloxy)phenoxy]acetohydrazide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. This compound has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the breakdown of acetylcholine in the brain. Inhibition of this enzyme leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in learning and memory.
Mecanismo De Acción
N'-[2-(benzyloxy)benzylidene]-2-[4-(benzyloxy)phenoxy]acetohydrazide exerts its biological effects by inhibiting the activity of various enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the breakdown of acetylcholine in the brain. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. Inhibition of COX-2 leads to a decrease in the production of inflammatory mediators, which results in a decrease in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the breakdown of acetylcholine in the brain. Inhibition of this enzyme leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-[2-(benzyloxy)benzylidene]-2-[4-(benzyloxy)phenoxy]acetohydrazide in lab experiments is its ability to inhibit the activity of various enzymes and receptors in the body. This makes it a useful tool for studying the biological effects of these enzymes and receptors. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects on certain cell lines, which limits its use in certain types of experiments.
Direcciones Futuras
There are several future directions for the study of N'-[2-(benzyloxy)benzylidene]-2-[4-(benzyloxy)phenoxy]acetohydrazide. One of the future directions is the development of more potent and selective inhibitors of acetylcholinesterase. Another future direction is the study of this compound in animal models of Alzheimer's disease and other neurodegenerative disorders. Additionally, the potential use of this compound in the treatment of cancer and other inflammatory disorders warrants further investigation.
Métodos De Síntesis
The synthesis of N'-[2-(benzyloxy)benzylidene]-2-[4-(benzyloxy)phenoxy]acetohydrazide involves the reaction between 2-[4-(benzyloxy)phenoxy]acetic acid hydrazide and 2-benzyloxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The purity of the product is confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c32-29(22-34-27-17-15-26(16-18-27)33-20-23-9-3-1-4-10-23)31-30-19-25-13-7-8-14-28(25)35-21-24-11-5-2-6-12-24/h1-19H,20-22H2,(H,31,32)/b30-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZUUBQOVJFAKT-FSGOGVSDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C\C3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5917474.png)
![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5917489.png)
![3-allyl-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5917494.png)
![8-{[benzyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917499.png)

![6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole](/img/structure/B5917520.png)
![4'-{2-[4-(1-piperidinylsulfonyl)benzoyl]carbonohydrazonoyl}-4-biphenylyl acetate](/img/structure/B5917528.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5917534.png)

![3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917546.png)
![1-isopropylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5917554.png)
![1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5917564.png)
![1-(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)-4-heptyl-3-methyl-1H-pyrazol-5-ol](/img/structure/B5917569.png)